9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol
CAS No.: 850808-70-7
Cat. No.: VC0195925
Molecular Formula: C17H13F3OS
Molecular Weight: 322.35
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 850808-70-7 |
---|---|
Molecular Formula | C17H13F3OS |
Molecular Weight | 322.35 |
IUPAC Name | 9-prop-2-enyl-2-(trifluoromethyl)thioxanthen-9-ol |
Standard InChI | InChI=1S/C17H13F3OS/c1-2-9-16(21)12-5-3-4-6-14(12)22-15-8-7-11(10-13(15)16)17(18,19)20/h2-8,10,21H,1,9H2 |
SMILES | C=CCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol is a thioxanthene derivative with a trifluoromethyl group at the 2-position, an allyl group, and a hydroxyl group at the 9-position. This compound has several systematic names in chemical nomenclature, including 9-prop-2-enyl-2-(trifluoromethyl)thioxanthen-9-ol . The compound is registered in chemical databases with the CAS Registry Number 850808-70-7 . It has been cataloged in PubChem with the Compound ID 69284802, establishing its recognized presence in major chemical databases.
Structural Data and Molecular Representation
The structural representation of 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol can be described through various chemical notations as presented in Table 1:
Identifier Type | Value |
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Molecular Formula | C17H13F3OS |
Molecular Weight | 322.35 g/mol |
SMILES | C=CCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)O |
InChI | InChI=1S/C17H13F3OS/c1-2-9-16(21)12-5-3-4-6-14(12)22-15-8-7-11(10-13(15)16)17(18,19)20/h2-8,10,21H,1,9H2 |
InChIKey | SDJYSPKYXOWJHB-UHFFFAOYSA-N |
Monoisotopic Mass | 322.06393 Da |
Table 1: Structural identifiers for 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol
The molecular structure features a tricyclic thioxanthene core with a sulfur atom bridging two benzene rings. One ring contains a trifluoromethyl substituent at the 2-position, while the central carbon (position 9) bears both a hydroxyl group and an allyl substituent. This structural arrangement contributes to the compound's chemical reactivity and potential applications .
Physical and Chemical Properties
Spectrometric and Analytical Properties
Collision Cross Section (CCS) data provides valuable information for analytical identification of the compound. Table 2 presents the predicted CCS values for various adducts of 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 323.07121 | 170.4 |
[M+Na]+ | 345.05315 | 181.1 |
[M+NH4]+ | 340.09775 | 178.8 |
[M+K]+ | 361.02709 | 170.3 |
[M-H]- | 321.05665 | 169.1 |
[M+Na-2H]- | 343.03860 | 175.5 |
[M]+ | 322.06338 | 172.1 |
[M]- | 322.06448 | 172.1 |
Table 2: Predicted Collision Cross Section data for various adducts
These predicted CCS values can be utilized in analytical techniques such as ion mobility spectrometry for identification and characterization of the compound. The data illustrates how the compound's molecular structure influences its gas-phase conformational properties when analyzed as different ionic species .
Chemical Relationships and Structural Analogs
Related Thioxanthene Derivatives
The closest structural analog of 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol is 2-(Trifluoromethyl)thioxanthen-9-one (CAS: 1693-28-3), which shares the trifluoromethyl-substituted thioxanthene core but contains a ketone functionality at position 9 instead of the allyl and hydroxyl groups . This related compound appears as a white to slightly yellowish-brown crystalline powder with a melting point range of 147-151°C .
2-(Trifluoromethyl)thioxanthen-9-one serves important functions as a synthesis intermediate for photosensitizers, with applications in photoredox catalytic reactions and organic light-emitting diodes (OLEDs) . The structural similarity suggests that 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol may share some of these potential applications or serve as an intermediate in similar reaction pathways.
Applications and Research Context
Pharmaceutical Research Context
The appearance of 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol in catalogs of pharmaceutical reference standards suggests its relevance in pharmaceutical research contexts . Specifically, it appears alongside compounds related to Fluphenazine, a thioxanthene-derived antipsychotic medication. This association indicates that 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol may be important as either:
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A synthetic intermediate in the production of pharmaceutical compounds
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A reference standard for analytical detection of impurities in pharmaceutical preparations
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A metabolite or degradation product of thioxanthene-based pharmaceuticals
Patent and Intellectual Property Status
Analytical Methods and Identification
Chromatographic and Spectroscopic Analysis
For the identification and purity assessment of 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol, several analytical techniques can be employed:
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High-Performance Liquid Chromatography (HPLC): Useful for purity determination and separation from related compounds
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Gas Chromatography-Mass Spectrometry (GC-MS): Applicable for volatile derivatives or silylated forms
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for the allyl group (typically between δ 5.0-6.0 ppm), aromatic protons, and the hydroxyl proton
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Infrared Spectroscopy (IR): Would display characteristic bands for the OH group, C=C stretching of the allyl group, and C-F stretching of the trifluoromethyl group
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Ion Mobility Spectrometry: Can utilize the predicted collision cross section values for identification
Mass Spectrometric Fragmentation
Mass spectrometric analysis would likely show characteristic fragmentation patterns, including:
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Molecular ion at m/z 322
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Fragments corresponding to the loss of the allyl group
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Fragments showing the loss of the hydroxyl group
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Characteristic patterns associated with the trifluoromethyl group
The limited literature citations for 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol indicate that it may be primarily used in industrial research settings rather than academic research . Its appearance in patent literature (associated with three patents) suggests proprietary applications that may not be fully disclosed in public scientific literature. The compound may play a role in developing pharmaceutical compounds, particularly those related to thioxanthene-derived medications .
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